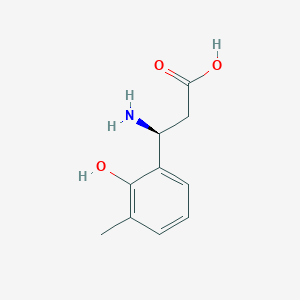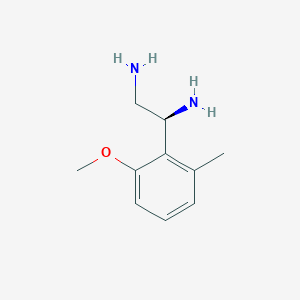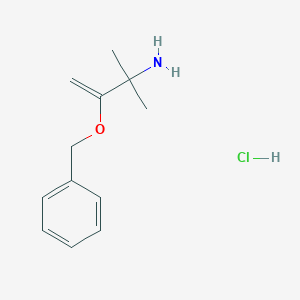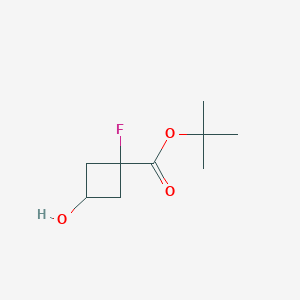
(3S)-3-Amino-3-(2-hydroxy-3-methylphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-3-(2-hydroxy-3-methylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2-hydroxy-3-methylphenyl)propanoic acid can be achieved through several methods. One common approach involves the use of copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones. This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(2-hydroxy-3-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The hydroxyl and amino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the amino group may produce amines.
Scientific Research Applications
(3S)-3-Amino-3-(2-hydroxy-3-methylphenyl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3S)-3-Amino-3-(2-hydroxy-3-methylphenyl)propanoic acid exerts its effects involves interactions with molecular targets and pathways. The specific molecular targets and pathways depend on the context of its application. For example, in biological systems, it may interact with enzymes or receptors to modulate biochemical processes.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-methyl-quinazolin-4(3H)-one: A compound with similar structural features but different functional groups.
2-Hydroxy-3-methylvaleric acid: Another compound with a hydroxyl group and a methyl group attached to a carbon chain.
Uniqueness
(3S)-3-Amino-3-(2-hydroxy-3-methylphenyl)propanoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of an amino group, hydroxyl group, and methyl group on a phenyl ring sets it apart from other similar compounds.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2-hydroxy-3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-6-3-2-4-7(10(6)14)8(11)5-9(12)13/h2-4,8,14H,5,11H2,1H3,(H,12,13)/t8-/m0/s1 |
InChI Key |
YYHMTKAWAGRLSM-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@H](CC(=O)O)N)O |
Canonical SMILES |
CC1=C(C(=CC=C1)C(CC(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(Methylthio)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13042414.png)
![2-Benzyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate](/img/structure/B13042422.png)

![(1S)-1-[3-(trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13042431.png)







